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Compound of Interest

Compound Name: 2,3,3,5-Tetramethylhexane

Cat. No.: B12643604 Get Quote

2,3,3,5-Tetramethylhexane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1]

As a member of the decane isomer family, its defining characteristic is a densely substituted

carbon backbone. This high degree of branching imparts significant steric strain and complex

stereochemistry, influencing its physicochemical properties and making it an excellent case

study for understanding the interplay of molecular architecture and behavior. While not a

therapeutic agent itself, its structural motifs are relevant in medicinal chemistry, where lipophilic

pockets of target proteins often accommodate such non-polar, sterically demanding shapes.

Furthermore, highly branched alkanes are foundational in materials science and as reference

standards in analytical chemistry.[2] This guide provides a detailed examination of its skeletal

structure, from its fundamental connectivity to its three-dimensional conformation,

stereochemical identity, and the spectroscopic signatures used for its verification.

Section 1: Core Skeletal Framework and
Physicochemical Properties
The foundation of 2,3,3,5-tetramethylhexane's structure is defined by its IUPAC name. The

parent chain is a six-carbon alkane, "hexane." This chain is decorated with four "methyl" groups

at the second, third (two groups), and fifth carbon positions.[3] All carbon atoms within the

structure are sp³ hybridized, resulting in a tetrahedral geometry around each carbon center with

ideal bond angles of approximately 109.5°. However, as will be discussed, significant steric

crowding forces deviations from this ideal geometry.

The fundamental connectivity of the molecule is depicted below.
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Caption: 2D graph representation of 2,3,3,5-tetramethylhexane's atomic connectivity.

This branched structure results in a more compact molecule compared to its linear isomer, n-

decane. This compactness reduces the surface area available for intermolecular van der Waals

forces, leading to a lower boiling point than might be expected for its molecular weight.

Table 1: Physicochemical Properties of 2,3,3,5-Tetramethylhexane

Property Value Source

CAS Number 52897-11-7 [1][4]

Molecular Formula C₁₀H₂₂ [1]

Molecular Weight 142.28 g/mol [1]

Boiling Point 154.5 °C (427.65 K) LookChem

Density 0.731 g/cm³ LookChem

Kovats Retention Index
~903 (Standard non-polar

column)
[1]

Section 2: Three-Dimensional Architecture:
Stereochemistry and Conformational Dynamics
The true complexity of 2,3,3,5-tetramethylhexane emerges when considering its three-

dimensional structure. The presence of multiple substituents creates chiral centers and

imposes significant constraints on bond rotation.

Stereochemical Complexity
A critical analysis of the carbon backbone reveals two stereogenic (chiral) centers at positions

C2 and C5.

Carbon 2 is bonded to four different groups: a hydrogen atom, a methyl group (C1), another

methyl group (C7), and the complex C3 substituent group.
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Carbon 5 is bonded to four different groups: a hydrogen atom, a methyl group (C6), another

methyl group (C10), and the C4-C3 substituent group.

The presence of two chiral centers (n=2) means that a maximum of 2ⁿ = 4 stereoisomers can

exist. For 2,3,3,5-tetramethylhexane, these isomers consist of two pairs of enantiomers:

(2R, 5R)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S,

5S)-2,3,3,5-tetramethylhexane.

(2R, 5S)-2,3,3,5-tetramethylhexane and its non-superimposable mirror image, (2S,

5R)-2,3,3,5-tetramethylhexane.

These two pairs are diastereomers of each other. Unlike some molecules with two chiral

centers, this molecule does not possess an internal plane of symmetry in the (2R, 5S) or (2S,

5R) forms, meaning there is no meso compound. Therefore, all four calculated stereoisomers

exist.[5]

Conformational Analysis and Steric Hindrance
The free rotation around C-C single bonds, characteristic of alkanes, is severely restricted in

this molecule. The most significant steric interactions are centered around the C3 carbon,

which bears a gem-dimethyl group.

Causality of Conformational Preference: The choice to analyze the C3-C4 bond is driven by the

extreme steric bulk originating from C3. The two methyl groups on C3, combined with the

substituted C2 group, create a highly congested environment. Rotation around the C3-C4 bond

forces these bulky groups to interact with the substituent on C5.

A Newman projection viewing down the C3-C4 bond illustrates this challenge:

The "front" carbon (C3) is attached to C2 and two methyl groups.

The "back" carbon (C4) is attached to two hydrogens and the C5 group.

The staggered conformations, normally energy minima, will suffer from significant gauche

interactions between the methyl groups on C3 and the isopropyl-like group at C5. The eclipsed

conformations, where these groups are directly aligned, represent high-energy transition states
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and are extremely unfavorable. This steric hindrance leads to a "locked" or rigid structure

relative to a linear alkane, with a high energy barrier to rotation.[6] Consequently, the molecule

likely adopts a conformation that is distorted from ideal staggered dihedral angles to minimize

these repulsive forces.

Section 3: Spectroscopic Signature for Structural
Verification
Confirming the structure of a specific stereoisomer of 2,3,3,5-tetramethylhexane relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).

Mass Spectrometry (MS)
In electron impact (EI) mass spectrometry, the molecular ion (M⁺) peak at m/z = 142 would

likely be of low intensity or absent, which is typical for highly branched alkanes.[7] The

fragmentation pattern is dominated by the formation of the most stable carbocations.

Predicted Fragmentation Pathways:

Cleavage of the C3-C4 bond: This is a highly probable fragmentation, as it yields a stable

tertiary carbocation. The resulting fragment, [C(CH₃)₂CH(CH₃)₂]⁺, has an m/z of 71.

Cleavage of the C2-C3 bond: This cleavage results in a stable secondary carbocation, the

isopropyl cation [CH(CH₃)₂]⁺, with an m/z of 57.

Loss of a methyl group (M-15): Loss of one of the many methyl groups would produce a

fragment ion at m/z = 127.

The relative abundance of these fragments provides a fingerprint of the molecule's branching

pattern. The most stable carbocations typically give rise to the most intense peaks (the base

peak).[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Conformational_analysis_of_2_3_3_4_tetramethylpentane_and_related_branched_alkanes.pdf
https://www.benchchem.com/product/b12643604?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.youtube.com/watch?v=yIPCYx1V1x0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12643604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion
C10H22+

(m/z = 142)

Tertiary Carbocation
[C5H11]+
(m/z = 71)

Loss of C3H7•

Secondary Carbocation
[C4H9]+

(m/z = 57)

Loss of C4H9•

[C9H19]+
(m/z = 127)

Loss of CH3•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2,3,3,5-tetramethylhexane in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen

environments. For any single, pure stereoisomer (e.g., (2R,5R)), the lack of internal symmetry

makes nearly all atoms chemically distinct.

¹³C NMR Prediction: Due to the absence of symmetry in a single enantiomer, all 10 carbon

atoms are chemically non-equivalent. This would result in 10 distinct signals in the ¹³C NMR

spectrum.[10] The chemical shifts would all appear in the alkane region (approx. 10-50 ppm).

¹H NMR Prediction: The proton environments are also complex. We can predict the

following:

Multiple signals for the six methyl groups, likely appearing as doublets (for those on C2

and C5, split by the single methine proton) and singlets (for those on C3, though they may

be diastereotopic and thus distinct).

Complex multiplets for the methine (CH) protons at C2 and C5 and the methylene (CH₂)

protons at C4, due to coupling with multiple, non-equivalent neighboring protons.

All signals would be in the upfield region of the spectrum (approx. 0.8-1.7 ppm).[11]

Experimental Protocol: ¹H NMR Spectrum Acquisition
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This protocol describes a self-validating system for acquiring a high-quality proton NMR

spectrum.

Sample Preparation: a. Accurately weigh 5-10 mg of purified 2,3,3,5-tetramethylhexane. b.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The

choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. c. Add a

small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate

chemical shift referencing. d. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet. b. "Lock" the spectrometer onto the deuterium signal of the solvent. This step

ensures field stability during the experiment. c. "Shim" the magnetic field by adjusting the

shim coils to maximize field homogeneity. This is a critical step for obtaining sharp, well-

resolved peaks. An automated shimming routine is typically sufficient.

Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g.,

-1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or

16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (D1) to be at

least 5 times the longest T1 relaxation time of the protons to ensure accurate integration. A

value of 2-5 seconds is typical.

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID).

b. Phase correct the spectrum manually or automatically to ensure all peaks are in the

positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00

ppm. d. Integrate the signals to determine the relative ratios of protons in each environment.

Conclusion
The skeletal structure of 2,3,3,5-tetramethylhexane is a prime example of how dense

substitution patterns in simple alkanes give rise to profound structural complexity. Its

architecture is defined by a sterically congested hexane backbone that results in two chiral

centers and four distinct stereoisomers. This congestion severely restricts conformational

freedom, creating a relatively rigid molecular framework. These features are directly reflected in

its characteristic spectroscopic signatures, such as a fragmentation pattern in mass

spectrometry favoring the formation of stable, substituted carbocations. For researchers in drug
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development and materials science, understanding the nuances of such structures is crucial for

predicting molecular interactions, physical properties, and chemical reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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